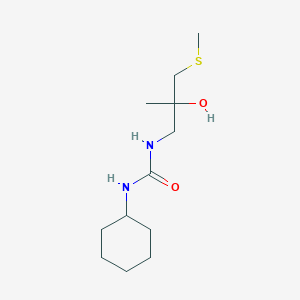
1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is an organic compound with the molecular formula C12H24N2O2S and a molecular weight of 260.4 g/mol. This compound is characterized by a cyclohexyl group attached to a urea moiety, which is further substituted with a hydroxy, methyl, and methylthio group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea involves several steps:
Starting Materials: The synthesis typically begins with cyclohexylamine and isocyanate derivatives.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反应分析
1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.
科学研究应用
1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
相似化合物的比较
1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Cyclohexyl-3-(2-hydroxy-2-methylpropyl)urea and 1-Cyclohexyl-3-(2-hydroxy-3-methylthio)propyl)urea share structural similarities.
Uniqueness: The presence of both hydroxy and methylthio groups in this compound imparts unique chemical properties, making it distinct from its analogs.
生物活性
1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure includes a cyclohexyl group, a hydroxy group, and a methylthio group. These functional groups contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H26N2O2S |
| CAS Number | 1396801-13-0 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the hydroxy and methylthio groups allows for hydrogen bonding and hydrophobic interactions, enhancing binding affinity to molecular targets. This interaction can modulate various cellular processes, including enzyme activity and signal transduction pathways.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that the compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development.
- Antitumor Activity : Some derivatives of urea compounds have shown potential in inhibiting tumor growth in vitro, suggesting that similar activities may be present in this compound.
- Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds indicate potential benefits for neurological disorders.
Study on Antitumor Activity
A comparative study examined the antitumor efficacy of various urea derivatives, including this compound. The results indicated that this compound demonstrated moderate cytotoxicity against cancer cell lines, with an IC50 value indicating effective concentration for inhibition.
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.0 |
| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | 10.5 |
Neuroprotective Study
In a study assessing neuroprotective effects, the compound was tested on cultured neuronal cells subjected to oxidative stress. The findings showed a significant reduction in cell death compared to control groups, highlighting its potential as a neuroprotective agent.
属性
IUPAC Name |
1-cyclohexyl-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-12(16,9-17-2)8-13-11(15)14-10-6-4-3-5-7-10/h10,16H,3-9H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJIPMBVGAVMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCCCC1)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













